(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one is an organic compound known for its unique chemical structure and properties It is a member of the enone family, characterized by the presence of a conjugated system involving a carbonyl group and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one typically involves the reaction of methyl ketones or active methylene compounds with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of an organocatalyst such as L-proline . The reaction is carried out under solvent-free conditions, making it an environmentally friendly process. The reaction conditions include:
- Temperature: Room temperature to 110°C
- Reaction Time: 7-20 hours
- Catalyst: L-proline
- Solvent: None (solvent-free conditions)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The scalability of the reaction and the use of cost-effective catalysts are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted enones with various functional groups.
Scientific Research Applications
(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one involves its interaction with molecular targets through its conjugated enone system. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The molecular pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by forming covalent bonds with active site residues.
Signal Transduction: It can modulate signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one can be compared with other similar compounds, such as:
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of phenyl groups.
(E)-3-(dimethylamino)-N,N-dimethylacrylamide: Similar enone system but with different substituents
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17NO |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-18(2)13-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,1-2H3/b16-13+ |
InChI Key |
BOCHZOAPGOOZEX-DTQAZKPQSA-N |
Isomeric SMILES |
CN(C)/C=C(\C1=CC=CC=C1)/C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.